This compound is available through various chemical suppliers, including Sigma-Aldrich and VWR, which provide detailed specifications and safety data for handling it .
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves a multi-step organic synthesis process that may include the following general steps:
The specific conditions (temperature, solvent choice, reaction time) can vary significantly based on the desired yield and purity of the final product.
The molecular structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can be described by its linear formula .
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
This representation provides insights into the connectivity of atoms within the molecule and aids in computational modeling studies .
The chemical reactivity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can be attributed to its functional groups:
These reactions are essential for developing derivatives that could serve as pharmaceuticals or biochemicals .
The mechanism of action for compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid often involves interactions at the molecular level with biological targets:
The physical and chemical properties of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid are critical for understanding its behavior in various environments:
The applications of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)hexanoic acid span several fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: